molecular formula C18H20N2O2 B5991101 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

Cat. No.: B5991101
M. Wt: 296.4 g/mol
InChI Key: ZKWFRDGBUXTSMX-UHFFFAOYSA-N
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Description

N-{4-[3-(Dimethylamino)-3-oxopropyl]phenyl}benzamide is a benzamide derivative featuring a dimethylamino-oxopropyl chain attached to the para-position of the phenyl ring. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capabilities, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-20(2)17(21)13-10-14-8-11-16(12-9-14)19-18(22)15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWFRDGBUXTSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide derivatives depending on the substituent introduced.

Scientific Research Applications

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to biological receptors, while the benzamide moiety can interact with enzymes or proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Formula Yield (%) Melting Point (°C) Key Applications/Activities Evidence ID
N-{4-[3-(Dimethylamino)-3-oxopropyl]phenyl}benzamide Dimethylamino-oxopropyl at para-phenyl C₁₉H₂₁N₂O₂ N/A N/A Potential catalytic/medicinal roles [Synthesis pathways inferred from 3, 8]
4-(3-(4-Fluorophenyl)-3-oxopropyl)-N-(4-(phenylcarbamoyl)phenyl)benzamide (Compound 3) 4-Fluorophenyl, phenylcarbamoyl substituents C₃₀H₂₄FN₂O₃ 30 Not reported PTP1B inhibition (IC₅₀ not provided)
N-(3-Bromobenzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide (Intermediate C) Methylamino-oxopropyl, bromobenzyl group C₁₉H₂₀BrN₂O₂ Not reported Not reported Kinase inhibitor intermediate
2-(Diethylamino)ethyl 4-((3-oxo-3-phenylpropyl)amino)benzoate (2d) Diethylaminoethyl ester, phenyl-oxopropyl C₂₃H₂₈N₂O₃ 53 Not reported Trypanothione Reductase inhibition
N-[3-(Dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide Quinoxalinyl heterocycle, isobutyl chain C₂₄H₂₇N₅O₂S N/A N/A Not specified (structural complexity)
Key Observations:
  • Substituent Effects: The dimethylamino group in the target compound enhances solubility compared to analogues with halogenated aryl groups (e.g., 4-fluorophenyl in Compound 3 ). However, bulkier substituents like the quinoxalinyl group in may reduce bioavailability.
  • Synthetic Accessibility : Yields for benzamide derivatives vary widely (18–83% in ), with electron-withdrawing groups (e.g., 4-methoxyphenyl in Compound 26 ) often improving reaction efficiency.
PTP1B Inhibition ():
  • Compounds with 3-oxopropyl chains (e.g., Compound 3 , Compound 26 ) exhibit moderate to high PTP1B inhibition, suggesting the 3-oxo group is critical for binding.
  • Methoxy substituents (e.g., 4-methoxyphenyl in Compound 26 ) enhance inhibitory potency, likely due to improved hydrophobic interactions.
Trypanothione Reductase Inhibition ():
  • Analogues like 2d and 3a show activity against Trypanothione Reductase, with diethylaminoethyl esters contributing to charge interactions at the enzyme active site .
Kinase Modulation ():
  • Intermediate C () and Compound 7a () were synthesized as kinase inhibitors, highlighting the versatility of benzamide scaffolds in targeting diverse enzymes.

Biological Activity

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a benzamide moiety. This unique structure allows for interactions with various biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The dimethylamino group enhances lipophilicity, facilitating the compound's ability to cross cell membranes and bind to receptors.
  • Enzyme Modulation : The benzamide moiety can inhibit or activate enzymes, affecting metabolic pathways crucial for disease progression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies show that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through various pathways, including:

  • Cell Cycle Arrest : this compound has been shown to halt the cell cycle in the G1 phase, preventing cancer cell proliferation.
  • Inhibition of Metastasis : It may reduce the migratory capabilities of cancer cells, thereby limiting metastasis.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound. For instance:

Compound NameBiological ActivityMechanism
N-(4-(quinazolin-2-yl)phenyl)benzamideAnti-angiogenesisInhibits blood vessel formation
4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamideEnzyme inhibitionModulates enzyme activity

This compound stands out due to its dual action as both an antimicrobial and anticancer agent, making it a versatile candidate for further research.

Case Studies and Research Findings

Recent studies have focused on the pharmacological applications of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor reduction in xenograft models.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibits enhanced efficacy, suggesting potential for combination therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide in academic settings?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, controlling temperature (60–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF or acetonitrile for solubility), and reaction time (monitored via TLC/HPLC) can improve yields. Multi-step reactions may necessitate intermediate purification using column chromatography, as noted in similar benzamide derivatives . Analytical techniques like HPLC (>95% purity thresholds) and NMR (to confirm substituent positioning) are critical for quality control .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of 1H^1H-NMR and 13C^{13}C-NMR is essential to verify the dimethylamino and benzamide moieties. For purity, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended, with discrepancies in retention times indicating impurities. Mass spectrometry (HRMS) resolves molecular ion peaks, while FT-IR confirms functional groups (e.g., carbonyl at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of intermediates in the synthesis of this compound?

  • Methodological Answer : Mechanistic studies require kinetic profiling (e.g., varying reagent stoichiometry) and isotopic labeling (e.g., 15N^{15}N-labeled dimethylamine to track amide formation). Computational methods (DFT calculations) can model transition states, while in-situ monitoring via 19F^{19}F-NMR (if fluorine-containing analogs are used) provides real-time insights into reaction pathways .

Q. What strategies address contradictions between spectroscopic data and predicted structures?

  • Methodological Answer : Cross-validation with multiple techniques is critical. For example, if NMR suggests an unexpected substituent position, X-ray crystallography or 2D NMR (e.g., COSY, NOESY) can resolve ambiguities. Discrepancies in mass spectra may indicate degradation products, necessitating stability studies under synthetic conditions (e.g., pH, light exposure) .

Q. How can multi-step synthesis routes be designed to maximize yield while minimizing side reactions?

  • Methodological Answer : Use a convergent synthesis approach, where intermediates like the dimethylamino-propylphenyl fragment are synthesized separately and coupled late-stage. Orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) prevent unwanted side reactions. Solvent selection (e.g., dichloromethane for Friedel-Crafts reactions) and catalyst optimization (e.g., HBTU for amide coupling) improve efficiency .

Q. What experimental approaches assess the compound’s stability under biological assay conditions?

  • Methodological Answer : Conduct stress testing by incubating the compound in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours. Monitor degradation via LC-MS and compare stability against analogs with modified substituents (e.g., replacing dimethylamino with morpholino to enhance hydrolytic resistance). Accelerated stability studies (e.g., 40°C/75% RH) predict long-term behavior .

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